Tetrahydro-2H-pyran-2-amine is an organic compound with the molecular formula and a molecular weight of 101.15 g/mol. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, making it a cyclic amine. This compound is also known by its IUPAC name, oxan-2-amine, and has various applications in chemical research and synthesis due to its structural properties .
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The synthesis of tetrahydro-2H-pyran-2-amine can be achieved through several methods:
Tetrahydro-2H-pyran-2-amine has several applications in various fields:
Interaction studies involving tetrahydro-2H-pyran-2-amine focus on its potential binding to biological targets. The amino group allows for hydrogen bonding and interactions with enzyme active sites or receptor sites, which could modulate physiological responses. Further research is needed to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with tetrahydro-2H-pyran-2-amine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrahydro-2H-pyran-3-amine | C5H11NO | Different position of the amine group |
| Tetrahydro-2H-pyran-4-amine | C5H11NO | Variations in reactivity due to ring position |
| 2-Amino-tetrahydrofuran | C5H11NO | Contains a furan ring instead of pyran |
| 3-Aminotetrahydrofuran | C5H11NO | Different position of the amino group |
Tetrahydro-2H-pyran-2-amine is unique due to the specific positioning of its functional groups on the pyran ring, which influences its reactivity and interaction with biological targets. This structural feature differentiates it from other similar compounds, allowing for distinct chemical behavior and potential applications in medicinal chemistry .
Traditional synthetic routes to tetrahydro-2H-pyran-2-amine often rely on cyclization strategies involving activated ketones or lactones. A prominent method involves the use of cycloalkanones as starting materials, which undergo sequential activation, enamine formation, and cyclization. For instance, Požgan et al. demonstrated a one-pot synthesis of fused pyran-2-ones using cycloalkanones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride (Scheme 1). This method leverages the dual role of acetic anhydride as both a solvent and acylating agent, facilitating the formation of α-enaminoketone intermediates that cyclize to yield pyran-2-one derivatives. Subsequent deprotection of the benzoylamino group via sulfuric acid hydrolysis affords the free amine.
Another classical approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone ("triacetic acid lactone") with arylmethylene malononitriles or methyl cyanoacetates. This method, initially reported by Junek and Aigner, proceeds via a conjugate addition-cyclization mechanism to form 2-amino-4H,5H-pyrano[4,3-b]pyran-5-ones. The reaction’s success hinges on the electron-deficient nature of the α,β-unsaturated nitriles, which activate the pyrone ring for nucleophilic attack.
Table 1: Traditional Cyclization Methods for Pyran-2-amine Derivatives
Recent advances in amino-functionalization have expanded the toolkit for synthesizing tetrahydro-2H-pyran-2-amine derivatives. Catalytic hydrogenation has emerged as a key strategy for introducing amine groups into preformed pyran scaffolds. For example, the reduction of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate using Raney nickel under hydrogen pressure (50 psi) yields ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in near-quantitative yield (Scheme 2). This method highlights the efficiency of transition metal catalysts in mediating selective nitro-group reductions without affecting the pyran ring.
Microwave-assisted synthesis has also gained traction as a means to accelerate reaction kinetics and improve yields. In a comparative study, Požgan et al. demonstrated that microwave irradiation reduced the total reaction time for synthesizing fused pyran-2-ones from 29 hours (conventional heating) to 10 hours, with minimal impact on yield (65% vs. 62%). This approach is particularly advantageous for sterically hindered substrates, such as arylacetones, which traditionally require prolonged heating.
Table 2: Contemporary Amino-functionalization Techniques
| Substrate | Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Nitro-pyran derivative | Hydrogenation | Raney nickel, H₂ (50 psi) | ~100 | |
| α-Enaminoketone | Microwave cyclization | Acetic anhydride, 130°C | 62–65 |
The development of catalytic systems for intramolecular amination has enabled direct access to tetrahydro-2H-pyran-2-amine from linear precursors. Acid-catalyzed cyclization remains a cornerstone of this approach. For instance, concentrated sulfuric acid has been employed to remove benzoyl protecting groups from 3-benzoylamino-pyran-2-ones, yielding 3-aminocycloalka[b]pyran-2-ones in 79–92% yield. The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the amine on the adjacent carbonyl group.
Transition metal catalysts, particularly nickel and palladium complexes, have shown promise in facilitating C–N bond formation. The use of Raney nickel in hydrogenolysis reactions exemplifies this trend, as seen in the synthesis of ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. Additionally, DMFDMA serves as a versatile catalyst in enamine formation, activating ketones for subsequent cyclization.
Table 3: Catalytic Systems for Intramolecular Amination
| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Deprotection/cyclization | H₂SO₄ | 3-Benzoylamino-pyran-2-one | 79–92 | |
| Nitro reduction | Raney nickel | Nitro-pyran derivative | ~100 |
The conformational analysis of tetrahydro-2H-pyran-2-amine reveals complex structural dynamics that govern its chemical behavior and biological activity. Computational studies utilizing density functional theory calculations have demonstrated that the tetrahydropyran ring system adopts distinct conformational preferences based on substitution patterns and environmental conditions [1] [2].
Nuclear magnetic resonance coupling constant analysis provides critical insights into the conformational behavior of tetrahydro-2H-pyran-2-amine derivatives. The vicinal coupling constant (³J₁₅,₁₄) values serve as conformational probes, with ideal chair conformations exhibiting ³J values of approximately 2.0-2.3 Hz, corresponding to dihedral angles of approximately 60 degrees [19]. These measurements indicate that the tetrahydropyran ring maintains a chairlike conformation under standard conditions [19].
Karplus equation analysis demonstrates the relationship between observed nuclear magnetic resonance coupling constants and dihedral angles in tetrahydropyran systems [19]. In the ideal chair conformation, the dihedral angle between adjacent protons approaches 60 degrees, correlating to coupling constants of approximately 2 Hz according to theoretical predictions [19].
Table 1: Conformational Parameters of Tetrahydro-2H-pyran-2-amine Systems
| Parameter | Chair Conformation | Twisted-boat Conformation | Reference |
|---|---|---|---|
| ³J₁₅,₁₄ (Hz) | 2.0-2.3 | 4.7-6.1 | [19] |
| Dihedral Angle (°) | ~60 | ~40 | [19] |
| Energy Preference | Favored | Disfavored | [19] |
| Solvent Dependence | Minimal | Moderate | [19] |
Methylation at the nitrogen position induces significant conformational distortions in tetrahydro-2H-pyran-2-amine derivatives. N-methylated analogues exhibit ³J₁₅,₁₄ values of 4.7 Hz, indicating adoption of twisted-boat conformations with dihedral angles approaching 40 degrees [19]. This conformational change results from disruption of intramolecular hydrogen bonding patterns and introduction of steric interactions [19].
The conformational preferences remain consistent across different solvent environments, with protic solvents showing minimal influence on ring geometry [19]. Deuterated methanol and deuterated dichloromethane provide similar coupling constant values, indicating that solvent effects do not significantly alter the fundamental conformational landscape [19].
X-ray crystallographic analysis confirms that tetrahydro-2H-pyran-2-amine derivatives maintain the N-axial conformation in solid-state structures [19]. The crystallographically determined dihedral angles match closely with solution-phase nuclear magnetic resonance measurements, validating the conformational assignments [19]. These structural determinations demonstrate that the amide-containing tetrahydropyran ring systems are essentially locked in single chair conformations [19].
Density functional theory calculations performed in dichloromethane predict lowest-energy conformations that place the tetrahydropyran ring in the N-axial arrangement [19]. The calculated 14H-15H dihedral angle of 57 degrees correlates excellently with experimental nuclear magnetic resonance coupling data [19].
The electronic structure of tetrahydro-2H-pyran-2-amine is significantly influenced by substituent patterns around the ring system. Computational investigations reveal that electron-donating and electron-withdrawing groups modify the molecular orbital distributions and charge densities throughout the heterocyclic framework [21] [23].
Ab initio calculations at the Hartree-Fock 6-31G(d,p) level provide detailed insights into the electronic configuration of tetrahydro-2H-pyran-2-amine derivatives [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps determine the compound's reactivity patterns and spectroscopic properties [21].
Zero-point vibrational energy calculations indicate that substitution patterns significantly affect the thermodynamic stability of different conformational isomers [21]. Nucleus-independent chemical shift values provide quantitative measures of aromaticity within the heterocyclic system [21].
Table 2: Electronic Properties of Tetrahydro-2H-pyran-2-amine Derivatives
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 101.15 g/mol | Experimental | [1] [2] |
| Dipole Moment | 3.2 D | DFT Calculation | [25] |
| Topological Polar Surface Area | 67.8 Ų | Computational | [25] |
| Hydrogen Bond Donors | 1 | Structural Analysis | [1] [2] |
| Hydrogen Bond Acceptors | 2 | Structural Analysis | [1] [2] |
The amine functionality at the 2-position serves as both a hydrogen bond donor and nucleophilic center, influencing the overall electronic distribution within the molecule . Computational studies demonstrate that the lone pair electrons on nitrogen participate in orbital interactions with the adjacent oxygen atom in the ring system .
Substituent effects on electronic configuration manifest through both inductive and resonance mechanisms. Electron-withdrawing groups at various positions around the tetrahydropyran ring enhance the electrophilic character at specific carbon centers, while electron-donating substituents increase nucleophilic reactivity [17].
The pyran oxygen atom contributes to the overall electronic structure through its two lone pairs of electrons, which can participate in hyperconjugative interactions with adjacent carbon-hydrogen bonds [13]. These interactions influence the conformational preferences and chemical reactivity of the heterocyclic system [13].
Thermodynamic calculations reveal activation energies for conformational interconversions between different ring puckering modes [17]. The energy barriers for chair-to-boat transitions range from 20-27 kcal/mol, depending on substitution patterns [17]. These values indicate that chair conformations represent thermodynamically stable arrangements under ambient conditions [17].
Temperature-dependent equilibrium studies demonstrate that conformational preferences shift at elevated temperatures, with increased populations of higher-energy conformers becoming accessible [17]. The equilibrium constants for dienone-to-2H-pyran interconversions provide quantitative measures of relative stability [17].
Tetrahydro-2H-pyran-2-amine undergoes selective chemical transformations at specific positions around the ring system, enabling targeted functionalization for synthetic applications. The regioselectivity patterns depend on electronic factors, steric considerations, and reaction conditions [28] [29].
The amine group at the 2-position serves as a nucleophilic center in substitution reactions with electrophilic reagents . Mechanistic studies reveal that nucleophilic attack occurs preferentially at electron-deficient carbon centers, following predictable regioselectivity patterns .
Michael addition reactions with α,β-unsaturated carbonyl compounds proceed through nucleophilic attack by the amine nitrogen, followed by intramolecular cyclization processes [28]. These domino reactions provide access to polyfunctionalized tetrahydropyran derivatives with multiple stereocenters [28].
Table 3: Regioselective Reaction Outcomes
| Reaction Type | Regioselectivity | Yield Range | Stereoselectivity | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | C-2 Position | 60-85% | High | |
| Michael Addition | N-Nucleophile | 70-90% | Excellent | [28] |
| Electrophilic Aromatic Substitution | C-3, C-5 | 50-75% | Moderate | [29] |
| Cyclization Reactions | Intramolecular | 80-95% | High | [28] |
Electrophilic reactions with tetrahydro-2H-pyran-2-amine derivatives occur selectively at positions that can stabilize positive charge development [29]. The aromatic character of certain pyran derivatives directs electrophilic substitution to specific ring positions [29].
Nitration, sulfonation, and halogenation reactions exhibit regioselective patterns that reflect the electronic distribution within the heterocyclic system [29]. These reactions typically occur at the C-3 and C-5 positions, consistent with the aromatic reactivity patterns observed in related pyran systems [29].
The reaction mechanisms involve initial electrophilic attack followed by rearrangement processes that establish the final substitution patterns [29]. Kinetic studies reveal that the rate-determining steps involve formation of charged intermediates that are stabilized by the heterocyclic framework [29].
Intramolecular cyclization reactions provide efficient routes for constructing complex polycyclic structures from tetrahydro-2H-pyran-2-amine precursors [28]. These transformations typically proceed through nucleophilic attack by the amine nitrogen on electrophilic centers within the same molecule [28].
Hemiacetalization reactions lead to formation of additional ring systems through intramolecular nucleophilic addition to carbonyl groups [28]. These reactions exhibit high diastereoselectivity, producing predominantly trans-configured products with excellent enantiomeric excess values [28].
Table 4: Cyclization Reaction Parameters
| Cyclization Type | Ring Size | Diastereoselectivity | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Hemiacetalization | 6-Membered | >95% trans | 98-99% | [28] |
| Michael-Cyclization | 5-6 Membered | 90-95% | 95-98% | [28] |
| Intramolecular Addition | Variable | 80-90% | 90-95% | [28] |
The stereochemical outcomes of these cyclization reactions reflect the conformational preferences of the tetrahydropyran ring system and the geometric constraints imposed by the transition state structures [28]. Computational transition state analysis provides mechanistic insights into the factors controlling selectivity [28].
Tetrahydro-2H-pyran-2-amine represents a crucial building block in the construction of complex polycyclic alkaloid frameworks. The compound's unique structural features, including the presence of both an amino group and the tetrahydropyran ring, enable diverse synthetic transformations that are essential for alkaloid synthesis [1].
The tetrahydropyran ring system has been particularly valuable in morphine-related alkaloid synthesis. Modifications at various positions of the morphine scaffold have been achieved through strategic incorporation of tetrahydropyran-containing intermediates. For instance, the protection of hydroxyl groups during morphine synthesis has been accomplished using tetrahydropyran derivatives, allowing for selective functionalization at specific positions [2].
The versatility of tetrahydro-2H-pyran-2-amine in alkaloid construction is exemplified by its ability to serve as both a protecting group and a reactive intermediate. Research has demonstrated that the compound can be effectively employed in the synthesis of complex nitrogen-containing heterocycles through multi-step synthetic sequences [3]. The presence of the amino group provides a nucleophilic site for further functionalization, while the tetrahydropyran ring offers conformational stability and potential for stereoselective reactions.
| Alkaloid Type | Synthetic Role | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Morphine derivatives | Protecting group | Acidic conditions | 85-92 |
| Tetrahydroisoquinolines | Building block | Base-catalyzed | 78-88 |
| Phenanthrene alkaloids | Intermediate | Transition metal catalysis | 70-85 |
The compound has been instrumental in the formation of polycyclic systems through domino reactions. Base-promoted selective synthesis utilizing tetrahydropyran derivatives has been reported to produce complex ring systems with high efficiency [4]. These reactions typically involve consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences, demonstrating the compound's versatility in multi-step transformations.
The synthesis of tetrahydronaphthalene derivatives has been achieved through four-component domino reactions involving tetrahydropyran-containing substrates. These reactions proceed through the in situ generation of reactive intermediates that undergo subsequent cyclization to form complex polycyclic structures [4].
Tetrahydro-2H-pyran-2-amine has emerged as a significant participant in transition metal-catalyzed cross-coupling reactions, particularly in palladium-catalyzed processes. The compound's ability to form stable complexes with transition metals while maintaining reactivity at the amino group makes it valuable for synthetic applications [5] [6].
The compound has been successfully employed in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Research has demonstrated that tetrahydropyran-containing pyrazole derivatives can undergo efficient cross-coupling with aryl halides under palladium catalysis [7].
Specific reaction conditions for palladium-catalyzed coupling include the use of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) as catalyst, with potassium carbonate as base in dimethylformamide-water mixtures at elevated temperatures. These conditions have yielded products with excellent conversion rates and selectivity [7].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 85-93 |
| Pd(OAc)₂/JohnPhos | Cs₂CO₃ | Dioxane | 45 | 70-85 |
| Pd₂(dba)₃/L | NaOtBu | THF | 60 | 75-90 |
Recent advances in metal-carbene chemistry have revealed the potential of tetrahydropyran derivatives in novel cross-coupling reactions. The geminal carbon-hydrogen and carbon-oxygen bonds of six-membered tetrahydro-2H-pyran systems undergo efficient cleavage under cyclic (alkyl)(amino)carbene-chromium catalysis [5]. This methodology enables the formation of metal-carbene intermediates that can participate in subsequent coupling reactions with arylmagnesium bromides and chlorosilanes.
The mechanism involves the formation of low-valent chromium species that react with iodobenzene to generate phenyl radical species. These radicals abstract hydrogen atoms from the tetrahydropyran ring, leading to the formation of α-oxy radicals that combine with chromium through carbon-oxygen bond cleavage to afford metal-carbene intermediates [5].
Tetrahydro-2H-pyran-2-amine derivatives have been incorporated into tandem relay catalytic protocols that combine palladium catalysis with organocatalysis. These processes enable the enantioselective synthesis of α-amino acid derivatives through allylic amination followed by sigmatropic rearrangement [8]. The optimized protocols utilize bench-stable palladium precatalysts and isothiourea organocatalysts to achieve high levels of stereoselectivity.
The stereochemical properties of tetrahydro-2H-pyran-2-amine make it an invaluable chiral building block for asymmetric synthesis. The compound exists in both R and S enantiomeric forms, each offering distinct stereochemical outcomes in synthetic applications [9] [10].
Asymmetric synthesis of functionalized tetrahydropyran systems has been achieved through organocatalytic domino Michael-hemiacetalization reactions. These reactions utilize square amide catalysts to promote the formation of polyfunctionalized dihydro- and tetrahydropyrans with excellent enantioselectivity [11]. The methodology allows for the construction of compounds bearing multiple contiguous stereocenters with high levels of stereochemical control.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | ee (%) | de (%) |
|---|---|---|---|---|---|
| α-Hydroxymethyl nitroalkenes | Square amide | Toluene | -20 | 88-99 | 64-98 |
| Aldehydes | Cinchona alkaloid | CHCl₃ | 0 | 85-95 | 70-90 |
| Ketones | Proline derivative | DCM | -10 | 80-92 | 60-85 |
The preparation of chiral-substituted 3-amino tetrahydro-2H-pyran-2-ones has been accomplished through organo-catalyzed cascade procedures. These reactions utilize N-trifluoroacetyl-glycyl-benzotriazole (N-TFA-Gly-Bt) as a chiral auxiliary in combination with α,β-unsaturated aldehydes to achieve excellent enantioselectivities of up to 99% enantiomeric excess [12] [13].
The methodology involves a cascade process that forms the tetrahydropyran ring while simultaneously installing the amino group with high stereochemical fidelity. The resulting products can be further transformed into chiral-substituted 3-aminopiperidin-2-ones through reductive ring-opening reactions, demonstrating the synthetic utility of these intermediates [12].
The asymmetric synthesis of tetrahydropyranol intermediates has found application in the preparation of pharmaceutical compounds, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors. The key tetrahydropyranol intermediate of omarigliptin, a long-acting DPP-4 inhibitor, has been synthesized through asymmetric Henry reactions followed by nitro-Michael-lactolization-dehydration sequences [14].
The synthetic approach utilizes a protecting-group-free and precious-metal-free methodology that achieves high levels of stereochemical control through crystallization-induced dynamic resolution. This methodology demonstrates the practical utility of tetrahydro-2H-pyran-2-amine derivatives in the synthesis of complex pharmaceutical targets [14].
The amino group of tetrahydro-2H-pyran-2-amine provides numerous opportunities for functional group transformations that are essential in asymmetric synthesis. The compound can undergo amide formation, sulfonamide synthesis, reductive amination, and urea formation, each offering distinct synthetic pathways for the construction of complex molecules [1].
These transformations can be performed under mild conditions while preserving the stereochemical integrity of the tetrahydropyran ring. The conformational flexibility of the tetrahydropyran ring allows for adaptive binding to chiral catalysts and auxiliaries, enhancing the stereochemical outcomes of asymmetric reactions [1].